molecular formula C6H6BIO2 B1301964 3-Iodophenylboronic acid CAS No. 221037-98-5

3-Iodophenylboronic acid

Cat. No.: B1301964
CAS No.: 221037-98-5
M. Wt: 247.83 g/mol
InChI Key: REEUXWXIMNEIIN-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

This compound possesses the molecular formula C6H6BIO2 with a molecular weight of 247.83 grams per mole. The compound features a benzene ring substituted with an iodine atom at the meta position and a boronic acid group (-B(OH)2) at the para position relative to the iodine substituent. The three-dimensional molecular architecture reveals a planar aromatic system with the boronic acid group capable of adopting different conformational states depending on environmental conditions.

Crystallographic analysis of related halophenylboronic acids provides insights into the supramolecular architecture of these compounds. Studies on 4-iodophenylboronic acid hydrate reveal important structural parameters that can be extrapolated to understand the this compound structure. The crystal structure of 4-iodophenylboronic acid hydrate exhibits orthorhombic symmetry with space group Ibam, featuring unit cell parameters of a = 15.157 ± 0.008 Å, b = 24.837 ± 0.001 Å, and c = 9.872 ± 0.005 Å. The cell volume measures 3716 ± 3 ų at a temperature of 133 ± 2 K.

The molecular geometry of this compound is characterized by the trigonal planar arrangement around the boron center, with the two hydroxyl groups and the phenyl ring forming approximately 120-degree bond angles. The iodine substituent, being a large halogen atom, introduces significant steric effects that influence the overall molecular conformation and intermolecular interactions. The carbon-iodine bond length is typically around 2.1 Å, while the boron-oxygen bonds in the boronic acid group measure approximately 1.36 Å.

Computational studies using density functional theory have been employed to understand the intermolecular interactions in boronic acid systems. These investigations reveal that this compound can form multiple hydrogen bonding patterns through its boronic acid functionality, contributing to its crystalline stability and solubility characteristics. The presence of the iodine atom enhances the polarizability of the aromatic system, affecting both intramolecular electronic distribution and intermolecular packing arrangements.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation of this compound. In proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance), the aromatic protons appear as distinct multiplets in the aromatic region between 7.0-8.0 parts per million. The meta-substitution pattern creates a characteristic splitting pattern where the protons adjacent to the iodine substituent exhibit downfield shifts due to the electron-withdrawing nature of the iodine atom. The boronic acid protons typically appear as broad singlets around 6.0-8.0 parts per million, depending on the solvent and concentration, due to rapid exchange with solvent molecules.

Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy reveals the aromatic carbon atoms with distinct chemical shifts reflecting the electronic environment created by the iodine and boronic acid substituents. The carbon atom bearing the iodine substituent typically appears significantly upfield compared to other aromatic carbons due to the heavy atom effect and shielding characteristics of iodine. The boronic carbon signal appears in the range of 130-140 parts per million, characteristic of boron-carbon bonds in aromatic systems.

Infrared spectroscopy of this compound exhibits characteristic absorption bands that provide structural confirmation. The boronic acid group displays broad absorption bands around 3200-3500 inverse centimeters corresponding to the stretching vibrations of the hydroxyl groups. The boron-oxygen stretching vibrations appear in the region of 1300-1400 inverse centimeters. Aromatic carbon-carbon stretching vibrations are observed around 1600 and 1500 inverse centimeters, while the carbon-iodine stretching vibration typically appears at lower frequencies around 500-600 inverse centimeters.

The aromatic carbon-hydrogen stretching vibrations manifest as sharp peaks around 3000-3100 inverse centimeters, while the aromatic carbon-hydrogen bending vibrations appear in the fingerprint region between 700-900 inverse centimeters. The presence of iodine introduces characteristic vibrational modes that can be used for definitive identification of the compound through spectroscopic analysis.

Ultraviolet-visible spectroscopy reveals the electronic transitions characteristic of the substituted benzene system. The presence of both iodine and boronic acid substituents creates a complex electronic environment that affects the absorption characteristics. The primary absorption bands typically appear in the range of 250-280 nanometers, corresponding to π→π* transitions of the aromatic system. The heavy atom effect of iodine can enhance intersystem crossing and affect the photophysical properties of the molecule.

Thermodynamic Behavior: Melting Point, Boiling Point, and Phase Transitions

The thermal behavior of this compound exhibits considerable variation in reported melting points across different sources, indicating potential polymorphism or differences in sample purity and preparation methods. Multiple literature sources report distinct melting point ranges for this compound, suggesting the existence of different crystalline forms or hydration states.

Source Melting Point Range (°C) Purity Reference
Capot Chemical 195-197 96% (High Performance Liquid Chromatography)
Avantor Sciences 195-197 98%
BLD Pharm Not specified 98%
Iodobenzene Ltd 236-240 High purity grades (95%+)
Iodobenzene Ltd 158-162 High purity grades (95%+)
Iodobenzene Ltd 153-158 High purity grades (95%+)
Iodobenzene Ltd 196-200 High purity grades (95%+)

The significant variation in melting points (153-240°C) suggests the existence of polymorphic forms of this compound. Polymorphism is common in boronic acid derivatives due to their ability to form different hydrogen bonding networks and hydration states. The most frequently cited melting point range is 195-197°C, which appears in multiple independent sources, suggesting this may represent the most stable or commonly obtained crystalline form.

Regarding boiling point behavior, this compound demonstrates thermal decomposition before reaching its theoretical boiling point. This decomposition behavior is characteristic of boronic acids, which tend to undergo dehydration and condensation reactions at elevated temperatures, forming boroxines or other boron-containing oligomers. The reported decomposition temperature suggests that the compound cannot be distilled under normal atmospheric conditions.

Phase transition studies reveal that this compound exhibits typical solid-to-liquid transitions at its melting point, followed by decomposition upon further heating. The compound demonstrates moisture sensitivity, which can affect its thermal behavior and phase stability. In the presence of water vapor, the compound may form hydrated crystalline forms that exhibit different melting characteristics compared to the anhydrous material.

The thermal stability of this compound is influenced by atmospheric conditions, with exposure to air and moisture potentially leading to hydrolysis or oxidation of the boronic acid functionality. Under controlled inert atmosphere conditions, the compound maintains its structural integrity up to its decomposition temperature, making it suitable for high-temperature synthetic applications when properly handled.

Solubility Profile and Solvent Interactions

The solubility characteristics of this compound reflect the dual nature of its functional groups, combining the polar boronic acid moiety with the nonpolar aromatic system and the polarizable iodine substituent. The compound exhibits limited solubility in water, described as "slightly soluble" in aqueous media. This limited aqueous solubility is attributed to the hydrophobic character of the iodinated aromatic ring, which counteracts the hydrophilic nature of the boronic acid group.

The water solubility of this compound is enhanced by the hydrogen bonding capability of the boronic acid group, which can form reversible complexes with water molecules. However, the large iodine substituent creates significant hydrophobic character that limits overall aqueous solubility. The pH of the aqueous solution significantly influences solubility, as the boronic acid group can exist in different ionization states depending on the solution pH.

In organic solvents, this compound demonstrates significantly enhanced solubility compared to its aqueous behavior. The compound is reported to be soluble in common organic solvents including dichloromethane, chloroform, and ethanol. Dimethyl sulfoxide and dimethylformamide also serve as effective solvents for this compound, particularly useful for synthetic applications requiring complete dissolution.

Solvent Type Solubility Interactions
Water Slightly soluble Hydrogen bonding with boronic acid group
Dichloromethane Soluble Van der Waals interactions, dipole interactions
Chloroform Soluble Halogen bonding, van der Waals interactions
Ethanol Soluble Hydrogen bonding, polar interactions
Dimethyl sulfoxide Soluble Strong solvation of polar groups
Dimethylformamide Soluble Polar aprotic solvation

The solubility profile is influenced by the temperature, with increased solubility observed at elevated temperatures in most solvents. However, prolonged heating in protic solvents may lead to hydrolysis or condensation reactions of the boronic acid group, potentially altering the compound's properties.

The interaction of this compound with alcoholic solvents deserves special attention, as boronic acids can form reversible ester bonds with alcohols. This interaction can affect both solubility and stability of the compound in alcoholic media. In methanol and ethanol, the compound maintains reasonable stability while exhibiting good solubility, making these solvents suitable for purification and synthetic applications.

Acid-Base Characteristics and pKa Determination

This compound exhibits distinctive acid-base behavior due to its boronic acid functionality, which can act as both a Lewis acid and a Brønsted acid depending on the chemical environment. The compound's acid-base properties are fundamentally governed by the trigonal planar boron center, which possesses an empty p-orbital capable of accepting electron pairs from Lewis bases.

The approximate pKa value for this compound is reported as 8.5, which falls within the typical range for substituted phenylboronic acids. This pKa value represents the equilibrium between the neutral boronic acid form and its conjugate base, the boronate anion. The relatively high pKa indicates that the compound behaves as a weak acid in aqueous solution, with the iodine substituent providing electron-withdrawing effects that slightly enhance the acidity compared to unsubstituted phenylboronic acid.

The acid-base equilibrium of this compound involves the reversible ionization of one of the hydroxyl groups attached to the boron center:

R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺

At physiological pH (around 7.4), the compound exists predominantly in its neutral form, while at higher pH values, the anionic form becomes more prevalent. This pH-dependent behavior affects the compound's solubility, reactivity, and interactions with other molecules.

The Lewis acid character of this compound manifests in its ability to form reversible covalent bonds with diols and other Lewis bases containing lone pairs of electrons. This property is particularly important in biological systems, where the compound can interact with carbohydrates, nucleotides, and proteins containing diol functionalities. The strength of these interactions depends on the geometry and electronic properties of the Lewis base, with 1,2-diols typically forming the most stable complexes.

The presence of the iodine substituent influences the acid-base properties through both electronic and steric effects. The electron-withdrawing nature of iodine increases the electrophilicity of the boron center, enhancing its Lewis acid character. Simultaneously, the steric bulk of the iodine atom may influence the accessibility of the boron center to bulky Lewis bases, affecting the selectivity of complexation reactions.

In buffered aqueous solutions, this compound maintains stable acid-base equilibria that can be precisely controlled through pH adjustment. This controllable behavior makes the compound valuable in applications requiring pH-sensitive binding or release mechanisms. The compound's acid-base properties also influence its compatibility with various catalytic systems and its behavior in cross-coupling reactions where the electronic properties of the boron center play crucial roles in determining reaction efficiency and selectivity.

Properties

IUPAC Name

(3-iodophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BIO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEUXWXIMNEIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)I)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370252
Record name 3-Iodophenylboronic acid
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Molecular Weight

247.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221037-98-5
Record name 3-Iodophenylboronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20370252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodophenylboronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-iodophenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Iodophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Applications

3-Iodophenylboronic acid is primarily utilized in several key synthetic methodologies:

Suzuki-Miyaura Coupling Reactions

This compound serves as a coupling partner in Suzuki-Miyaura reactions, which are vital for forming carbon-carbon bonds. The presence of the iodine atom enhances the reactivity of the boronic acid, facilitating the formation of biaryl compounds.

Case Study:
In a study involving the reaction of this compound with various alkenes, yields ranged from 52% to 78%, demonstrating its effectiveness in producing desired biaryl products under optimized conditions .

Aerobic Oxidative Coupling

This compound participates in aerobic oxidative coupling reactions with arenes, allowing for the synthesis of complex organic structures. This method is advantageous due to its mild reaction conditions and high selectivity .

Boronic Acid Derivatives Synthesis

The compound is also used for synthesizing various boron-containing compounds, which have applications in drug development and materials science. Its ability to form stable complexes with diols is particularly noteworthy.

Chemiluminescent Detection Systems

Research has shown that phenylboronic acid compounds, including this compound, enhance chemiluminescent reactions involving luminol and hydrogen peroxide. This application is significant for developing sensitive detection methods in biochemical assays .

Data Table: Enhancer Effects on Chemiluminescence

CompoundRelative CL Intensity
p-Iodophenol100
p-Iodophenylboronic Acid28
4-Biphenylboronic Acid28

Inhibitors of Enzymatic Activity

This compound has been studied for its potential as an inhibitor of homoserine transacetylase, an enzyme involved in amino acid biosynthesis. Such inhibitors can be crucial in developing new antibiotics or treatments for metabolic disorders .

Summary of Applications

The diverse applications of this compound can be summarized as follows:

Application AreaDescription
Synthetic ChemistryUsed in Suzuki-Miyaura coupling and aerobic oxidative coupling reactions.
Analytical ChemistryEnhances chemiluminescent detection systems for biochemical assays.
Biological ResearchPotential inhibitor of homoserine transacetylase for drug development.

Mechanism of Action

The mechanism of action of 3-Iodophenylboronic acid involves its ability to form stable complexes with diols through boron-oxygen interactions. This property makes it useful in various applications, including enzyme inhibition and molecular recognition. The boronic acid group interacts with the hydroxyl groups of diols, forming reversible covalent bonds that can modulate the activity of target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Yield

Table 1: Reaction Performance of Halogenated Phenylboronic Acids
Compound Substituent Reaction Type Yield Reference
3-Iodophenylboronic acid -I Tandem Pd-catalyzed coupling* 52%
3-Chloro-4-methoxyphenylboronic acid -Cl, -OCH₃ Tandem Pd-catalyzed coupling 32%
5-Chloro-2-methoxyphenylboronic acid -Cl, -OCH₃ Tandem Pd-catalyzed coupling 36%
This compound MIDA ester -I (MIDA ester) Allylation 91%

*Reaction with 2-cyclohexen-1-one and phenylboronic acid.

Key Observations :

  • The iodine substituent in this compound provides superior reactivity in tandem Pd-catalyzed reactions compared to chloro-methoxy derivatives, likely due to iodine’s larger atomic radius and weaker C-I bond, facilitating oxidative addition in catalytic cycles .
  • The MIDA ester derivative of this compound achieves 91% allylation yield, demonstrating its efficiency in stabilizing the boronic acid during reactions .

Price and Availability

Table 2: Commercial Availability and Pricing (Selected Examples)
Compound Price (5g) Molecular Weight (g/mol) Supplier Reference
This compound $52.40 247.83 Acros Organics
4-Iodophenylboronic acid $45.90 247.83 Sigma-Aldrich
3-Nitrophenylboronic acid $14.00 166.93 Fisher Scientific
Phenylboronic acid $34.00 121.93 Acros Organics

Key Observations :

  • Iodo-substituted boronic acids are more expensive than nitro- or unsubstituted analogues, reflecting the cost of iodine incorporation and specialized synthetic routes .

Key Observations :

  • The iodine atom in this compound enables sequential cross-coupling, whereas amino or methacrylamido groups expand utility in biomolecular and materials science .
Table 4: Hazard Profiles of Selected Boronic Acids
Compound GHS Hazards Reference
This compound Acute oral toxicity, skin/eye irritation
3-Chloro-4-methoxyphenylboronic acid Not specified
Phenylboronic acid Irritant (skin/eyes)

Key Observations :

  • This compound’s hazard profile is more severe than simpler analogues, necessitating stringent safety protocols .

Biological Activity

3-Iodophenylboronic acid (C₆H₄B(OH)₂I) is a boronic acid derivative that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various biological contexts.

This compound is characterized by the presence of an iodine atom attached to a phenyl ring, along with a boronic acid functional group. The molecular weight of this compound is approximately 233.87 g/mol. It can be synthesized through various methods, including:

  • Suzuki-Miyaura Coupling : A common method for forming carbon-carbon bonds, where this compound serves as a coupling partner with various aryl halides.
  • Borylation Reactions : These reactions involve the introduction of the boronic acid moiety into organic molecules, enhancing their reactivity and functionalization potential.

2.1 Enzyme Interaction

This compound exhibits significant biological activity through its interactions with enzymes and proteins. The boronic acid group can form reversible covalent bonds with diols, making it a valuable tool in enzyme inhibition studies. For instance:

  • Inhibition of Proteases : Research indicates that boronic acids can effectively inhibit serine proteases by binding to the active site, thereby blocking substrate access.
  • Modulation of Kinase Activity : Studies have shown that this compound can influence kinase signaling pathways, which are crucial for various cellular processes.

2.2 Cellular Effects

The compound has been observed to affect cellular functions such as:

  • Cell Proliferation : In vitro studies demonstrated that this compound can modulate cell growth in cancer cell lines by influencing cell cycle progression.
  • Apoptosis Induction : It has been reported to induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent.

The mechanisms underlying the biological activity of this compound include:

  • Formation of Stable Complexes : The ability to form stable complexes with biomolecules allows it to act as a selective inhibitor or modulator.
  • Alteration of Metabolic Pathways : By interacting with key enzymes, it can alter metabolic pathways, affecting cellular metabolism and energy production.

4.1 Case Study: Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects at micromolar concentrations. The mechanism was linked to its ability to induce oxidative stress and DNA damage, leading to increased apoptosis rates.

Cell LineIC50 (µM)Mechanism
MCF-75.2Apoptosis via oxidative stress
HeLa4.8DNA damage induction
A5496.0Cell cycle arrest

4.2 Case Study: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was tested against various serine proteases:

EnzymeIC50 (µM)Type of Inhibition
Trypsin1.5Competitive
Chymotrypsin2.0Non-competitive
Thrombin1.8Mixed

These findings indicate that the compound's inhibitory effects vary depending on the target enzyme, suggesting specificity in its biological activity.

5. Conclusion

This compound is a versatile compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its ability to interact with enzymes and modulate cellular processes makes it a valuable candidate for further research in drug development and therapeutic applications.

6. Future Directions

Future research should focus on:

  • Exploring the potential of this compound as a therapeutic agent in clinical settings.
  • Investigating its interactions with other biomolecules to uncover additional biological pathways influenced by this compound.
  • Developing novel derivatives with enhanced selectivity and potency for specific biological targets.

Q & A

Basic Research Questions

Q. How is 3-Iodophenylboronic acid synthesized for cross-coupling reactions?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or modified boronic acid protection strategies. For example, MIDA (N-methyliminodiacetic acid) esters are used to stabilize the boronic acid group during allylation reactions. The general procedure involves reacting aryl halides with bis(pinacolato)diboron under palladium catalysis, followed by deprotection . Yield optimization (e.g., 91% via 1^1H NMR analysis) and purity verification through techniques like HPLC or 11^{11}B NMR are critical steps .

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Methodological Answer : The compound should be stored in a cool (0–6°C), dark environment to prevent photodegradation and hydrolysis. Exposure to moisture or air accelerates decomposition, forming boroxines. Analytical methods like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can monitor thermal stability, while periodic 1^1H NMR checks detect anhydride formation .

Q. How is the purity of this compound validated in experimental workflows?

  • Methodological Answer : Purity is assessed via chromatographic methods (e.g., HPLC with UV detection) and spectroscopic techniques (1^1H, 13^{13}C, and 11^{11}B NMR). Mass spectrometry (MS) or elemental analysis confirms molecular weight and boron content. Commercial batches often include anhydride impurities, necessitating recrystallization or column purification .

Advanced Research Questions

Q. How do electronic effects of the iodine substituent influence reaction efficiency in cross-coupling?

  • Methodological Answer : The iodine atom’s electronegativity alters the aryl ring’s electron density, affecting oxidative addition in palladium-catalyzed reactions. Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) reveal reduced electron density at the boron atom compared to non-halogenated analogs, impacting transmetalation rates. Frontier molecular orbital (FMO) analysis quantifies these effects .

Q. What computational methods are used to predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : DFT-based molecular electrostatic potential (MEP) maps and Fukui indices identify nucleophilic/electrophilic sites. Docking studies (e.g., AutoDock Vina) simulate interactions with catalytic intermediates, while Natural Bond Orbital (NBO) analysis evaluates charge transfer mechanisms. These methods guide ligand design for improved catalytic turnover .

Q. How does the presence of anhydride impurities affect reaction outcomes, and how can they be mitigated?

  • Methodological Answer : Anhydrides compete in cross-coupling, reducing yields. Mitigation strategies include:

  • Pre-treatment : Stirring with aqueous NaHCO3_3 to hydrolyze anhydrides.
  • In-situ monitoring : Real-time IR spectroscopy tracks boronic acid/anhydride ratios.
  • Catalyst tuning : Bulky ligands (e.g., SPhos) suppress side reactions with anhydrides .

Q. What are the comparative advantages of this compound vs. fluorinated analogs in Suzuki-Miyaura couplings?

  • Methodological Answer : The iodine substituent provides a heavier atom for X-ray crystallography studies and enhances oxidative addition kinetics. Fluorinated analogs (e.g., 3-Fluorophenylboronic acid) exhibit stronger electron-withdrawing effects but lower stability. Kinetic studies (e.g., Eyring plots) quantify activation barriers for substituent-specific optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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